molecular formula C6H10O B14746409 3-Methyl-2,4-pentadien-1-ol CAS No. 1572-08-3

3-Methyl-2,4-pentadien-1-ol

Cat. No.: B14746409
CAS No.: 1572-08-3
M. Wt: 98.14 g/mol
InChI Key: MOBKGOLFIBXIOP-GQCTYLIASA-N
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Description

3-Methyl-2,4-pentadien-1-ol is an organic compound with the molecular formula C6H10O It is a member of the vinyl/allyl alcohols class and is characterized by its unique structure, which includes a pentadiene backbone with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-pentadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2,4-pentadien-1-al with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to a hydroxyl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2,4-pentadien-1-al using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,4-pentadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-methyl-2,4-pentadien-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to 3-methylpentane-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2,4-pentadien-1-chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-Methyl-2,4-pentadien-1-al.

    Reduction: 3-Methylpentane-1-ol.

    Substitution: 3-Methyl-2,4-pentadien-1-chloride.

Scientific Research Applications

3-Methyl-2,4-pentadien-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-pentadien-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s hydroxyl group plays a crucial role in these interactions, allowing it to donate hydrogen atoms and neutralize reactive oxygen species.

Comparison with Similar Compounds

    3-Methyl-1,4-pentadiene: Similar structure but lacks the hydroxyl group.

    3-Methyl-2,4-pentadien-1-al: An aldehyde derivative of 3-Methyl-2,4-pentadien-1-ol.

    3-Methylpentane-1-ol: A fully saturated alcohol derivative.

Uniqueness: this compound is unique due to its conjugated diene system combined with a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or aldehyde counterparts.

Properties

CAS No.

1572-08-3

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(2E)-3-methylpenta-2,4-dien-1-ol

InChI

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3-4,7H,1,5H2,2H3/b6-4+

InChI Key

MOBKGOLFIBXIOP-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\CO)/C=C

Canonical SMILES

CC(=CCO)C=C

Origin of Product

United States

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